molecular formula C24H27BrN4OS B2758532 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1185094-78-3

2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2758532
CAS RN: 1185094-78-3
M. Wt: 499.47
InChI Key: KSFAODNVCPLTLZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, and the acetamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as solubility, melting point, and stability could be influenced by the presence of the various functional groups and the spirocyclic system .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structures similar to the one have been synthesized and evaluated for their antimicrobial activity. For instance, studies have explored the synthesis of novel derivatives through reactions involving similar acetamide components, leading to compounds with significant antimicrobial properties against various strains of bacteria and fungi. The reactivity of related acetamide derivatives towards nitrogen-based nucleophiles has been extensively studied, yielding compounds that displayed good antimicrobial activity (Fahim & Ismael, 2019).

Anticancer Activity

Research into the anticancer activity of compounds structurally related to 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide has shown promise. New derivatives, including spiropiperidines and triazolopyrimidines, have been synthesized and tested against various cancer cell lines, showing moderate to high inhibition activities. Such studies highlight the potential therapeutic applications of these compounds in cancer treatment (Flefel et al., 2017).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety, derived from similar acetamide precursors, have been synthesized and assessed for their insecticidal properties, particularly against pests like the cotton leafworm. These studies contribute to the development of new agrochemicals that can enhance crop protection strategies (Fadda et al., 2017).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. It could also be interesting to explore the reactivity of this compound under various conditions .

properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4OS/c1-3-29-14-12-24(13-15-29)27-22(18-6-8-19(25)9-7-18)23(28-24)31-16-21(30)26-20-10-4-17(2)5-11-20/h4-11H,3,12-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFAODNVCPLTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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